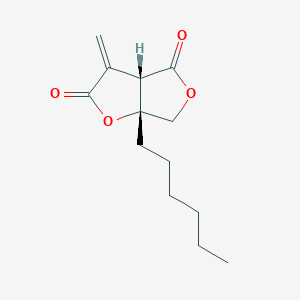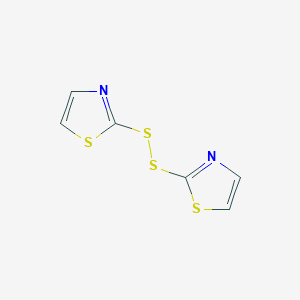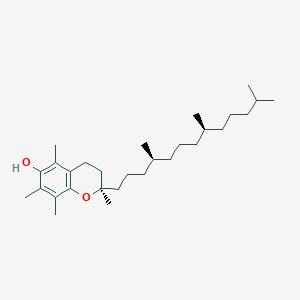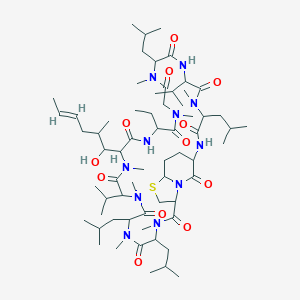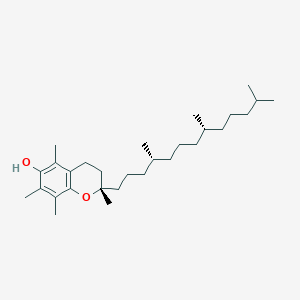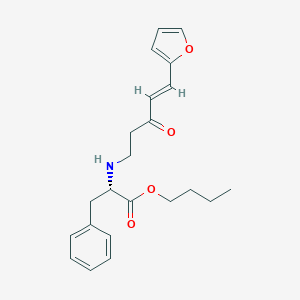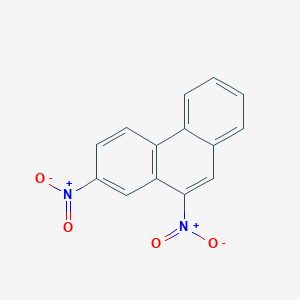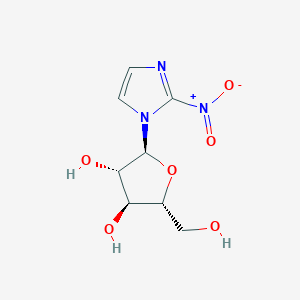
Azomycin arabinoside
説明
Azomycin arabinoside, also known as azinomycin, is a family of aziridine-containing antitumor antibiotics. These compounds are known for their ability to form interstrand cross-links with DNA, which is crucial for their antitumor activity. The biosynthesis of azinomycins involves a complex pathway that includes the formation of a unique azabicyclo[3.1.0]hexane ring and the functionalization of this ring system, which are among the least understood aspects of the pathway .
Synthesis Analysis
The synthesis of azinomycins involves multiple steps and enzymes encoded in the azinomycin biosynthetic gene cluster. One study reports the asymmetric synthesis of the left-hand portion of the azinomycins starting from 3,3-dimethylacrylic acid, utilizing a Sharpless asymmetric dihydroxylation reaction to install the necessary stereochemistry . Another study describes the reconstitution of N-acetylglutamine semialdehyde formation by two enzymes, which proceeds through the formation of an acyl phosphate, establishing N-acetyl-glutamyl 5-phosphate and N-acetylglutamine semialdehyde as intermediates in the biosynthesis of the aziridino[1,2-a]pyrrolidine moiety .
Molecular Structure Analysis
The molecular structure of azinomycins is characterized by the presence of an aziridino[1,2-a]pyrrolidine core, which is essential for their biological activity. The azabicyclo[3.1.0]hexane ring is a key structural feature, and its formation is a critical step in the biosynthetic pathway. X-ray crystallography has been used to unambiguously establish the structure and absolute stereochemistry of a crystalline amide derivative, which is identical in all respects to the natural material .
Chemical Reactions Analysis
Azinomycins undergo various chemical reactions during their biosynthesis. One study reports the incorporation of 18O-labeled molecular oxygen into the azinomycin biosynthesis, including both oxygens of the diol that ultimately adorn the aziridino[1,2-a]pyrrolidine moiety . Additionally, the thioesterase AziG acts as a chain elongation and cyclization domain, which is required for the additional two rounds of chain extension to form the 5-methyl naphthoate moiety, essential for effective DNA association .
Physical and Chemical Properties Analysis
The physical and chemical properties of azinomycins are influenced by their unique molecular structure. The presence of azetidine-2-carboxylic acid (AzC) in the culture of Streptomyces antibioticus leads to the synthesis of azetidine actinomycins (azetomycins), which differ in the "proline site" of the molecule. These azetomycins exhibit potent inhibitory effects against the growth of selected gram-positive organisms and affect ribonucleic acid and protein synthesis in Bacillus subtilis .
科学的研究の応用
Radiosensitization in Cancer Treatment
Azomycin arabinoside, especially its fluorinated derivatives like [(18)F]FAZA, shows potential as a radiosensitizer in cancer treatment. [(18)F]FAZA is a 2-nitroimidazole-based PET tracer extensively used in cancer clinics for diagnosing tumor hypoxia. Its hypoxia-specific uptake and rapid blood clearance contribute to high image contrast. However, its cellular uptake is limited to diffusion, not active transport, unlike other radiopharmaceuticals. New azomycin nucleosides, beta-2-FAZA and beta-3-FAZL, have been developed to enhance this aspect. These compounds share similar radiosensitization properties to FAZA, making them valuable in cancer treatment research (Kumar et al., 2009).
Hypoxia Imaging in Soft Tissue Sarcoma
In a clinical study focusing on soft-tissue sarcoma, 18F-azomycin arabinoside (FAZA-PET) was used to evaluate the implications of hypoxia. The study demonstrated a correlation between tumor hypoxia, as indicated by FAZA-PET, and adverse outcomes like radioresistance and higher recurrence rates. This highlights FAZA's role in providing critical information for therapy planning and prognosis in soft-tissue sarcoma treatment (Lewin et al., 2014).
Probing the Azabicycle Moiety of Azinomycins
Research into the azinomycins, potent antitumor agents with an aziridino[1,2-a]pyrrolidine core, involves azomycin derivatives. A study explored the formation of N-acetylglutamine semialdehyde by enzymes in the azinomycin biosynthetic gene cluster, revealing azomycin as a key intermediate in this complex biosynthesis. This work is crucial for understanding and potentially harnessing the antitumor properties of azinomycins (Nepal et al., 2015).
Safety And Hazards
Azomycin arabinoside should be used only to treat or prevent infections that are proven or strongly suspected to be caused by susceptible bacteria . It can cause serious eye irritation, skin sensitization, genetic defects, and damage to the unborn child . Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be used when handling this chemical .
特性
IUPAC Name |
(2R,3S,4S,5S)-2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2/t4-,5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPYEWPQCQPUJN-JWXFUTCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azomycin arabinoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



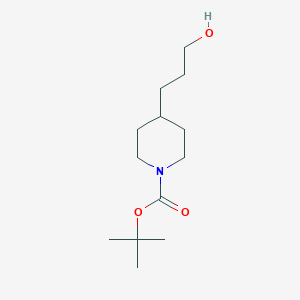
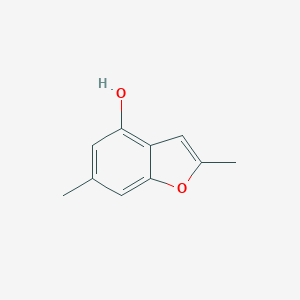
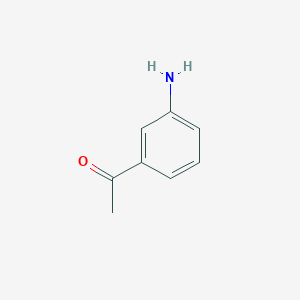
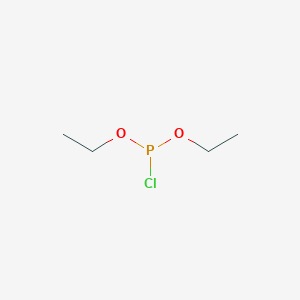
![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)
![N,5-dimethyl-2-[4-methyl-2-[4-methyl-2-[4-methyl-2-[(E)-2-phenylethenyl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide](/img/structure/B120564.png)
